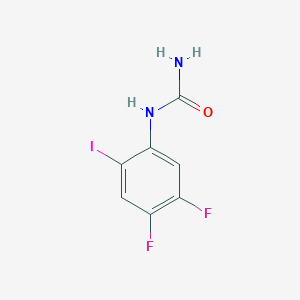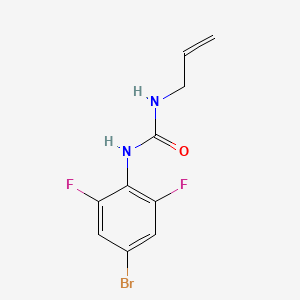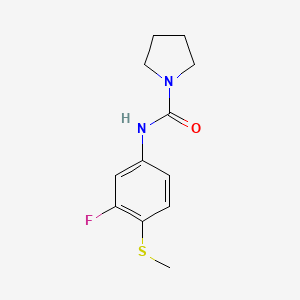![molecular formula C12H19N3O3S2 B7586724 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine, also known as STMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. STMP is a piperidine-based molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
作用機序
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell growth. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the inhibition of cancer cell growth. This compound has also been shown to have a neuroprotective effect, reducing neuronal damage in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine, including:
1. Further studies on the mechanism of action of this compound, including its effects on other signaling pathways involved in inflammation and cancer.
2. Studies on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Development of new formulations of this compound with improved solubility and bioavailability.
4. Studies on the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medical research.
合成法
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine can be synthesized through various methods, including the reaction of 2-thiophen-3-ylacetic acid with piperidine, followed by the addition of sulfamoyl chloride and triethylamine. Another method involves the reaction of 3-(chloromethyl)piperidine with 2-thiophen-3-ylacetic acid, followed by the addition of sodium sulfite and ammonia.
科学的研究の応用
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine has been studied for its potential therapeutic properties, including its anti-inflammatory and anti-cancer effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells.
特性
IUPAC Name |
3-[(sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c13-20(17,18)14-7-11-2-1-4-15(8-11)12(16)6-10-3-5-19-9-10/h3,5,9,11,14H,1-2,4,6-8H2,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWVLKGJCHWRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)

![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)




![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
